molecular formula C20H22N4O2S B2781672 (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide CAS No. 326887-02-9

(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide

Cat. No.: B2781672
CAS No.: 326887-02-9
M. Wt: 382.48
InChI Key: IQFLDRLSHDUTNZ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Biological Activity

The compound (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide is a derivative of benzoxazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its neuroprotective and antimicrobial effects.

1. Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from 2-aminophenol. The process includes the formation of the benzoxazole ring and subsequent reactions to introduce the thioether and hydrazide functionalities. The compound can be characterized using techniques such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction for structural confirmation.

2.1 Neuroprotective Effects

Recent studies have demonstrated that derivatives of benzoxazole exhibit significant neuroprotective activities, particularly against β-amyloid (Aβ)-induced neurotoxicity in PC12 cells. For instance, compounds similar to this compound have shown the ability to:

  • Reduce Apoptosis : They promote cell survival by inhibiting apoptosis pathways activated by Aβ exposure.
  • Modulate Signaling Pathways : These compounds enhance the phosphorylation of Akt and GSK-3β while decreasing NF-κB expression, which is crucial in neurodegenerative processes related to Alzheimer’s disease .

2.2 Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been extensively studied. The compound has shown promising results against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus20
E. coli18
AmoxicillinS. aureus30
AmoxicillinE. coli27

These results indicate that this compound exhibits comparable or superior antibacterial activity compared to standard antibiotics like amoxicillin .

3. Case Studies and Research Findings

Several studies have highlighted the biological efficacy of similar compounds:

  • Neuroprotection in Alzheimer's Models : A study reported that a benzoxazole derivative significantly reduced Aβ-induced toxicity in neuronal cells, leading to improved cell viability and reduced tau hyperphosphorylation .
  • Antimicrobial Efficacy : In vitro tests demonstrated that benzoxazole derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 250 µg/ml to as low as 7.81 µg/ml .
  • Mechanistic Insights : Research has indicated that these compounds may inhibit critical enzymes involved in neurodegeneration and bacterial growth, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showcasing their potential as therapeutic agents for cognitive disorders and infections .

4. Conclusion

The compound this compound represents a promising candidate in medicinal chemistry due to its neuroprotective and antimicrobial properties. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its efficacy for clinical applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways, making these compounds candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells, particularly breast cancer cell lines, with IC50_{50} values indicating effective cytotoxicity. The presence of the benzo[d]oxazole moiety is thought to contribute to its ability to induce apoptosis in cancer cells .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may have applications in other therapeutic areas such as:

  • Anti-inflammatory agents : Compounds with similar structures have shown potential in reducing inflammation through various biochemical pathways.
  • Antioxidant properties : Some derivatives are being explored for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Efficacy :
    • A study synthesized various hydrazone derivatives and tested their antimicrobial activity against multiple pathogens. Among these, certain derivatives exhibited remarkable potency, suggesting a promising avenue for further development into clinical applications .
  • Anticancer Activity :
    • In another investigation, this compound was shown to significantly inhibit the growth of MCF7 breast cancer cells. The study emphasized the need for further exploration into its mechanism of action and potential as a lead compound for new cancer therapies .
  • Analytical Applications :
    • Research has documented the use of hydrazone derivatives in analytical chemistry as sensors for detecting metal ions and other analytes due to their unique chemical properties. This extends the utility of this compound beyond traditional medicinal applications .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-24(4-2)16-11-9-15(10-12-16)13-21-23-19(25)14-27-20-22-17-7-5-6-8-18(17)26-20/h5-13H,3-4,14H2,1-2H3,(H,23,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFLDRLSHDUTNZ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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